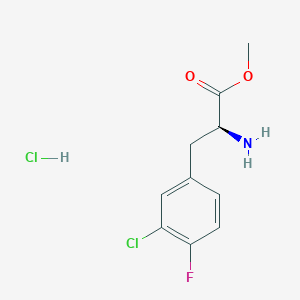

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18069583

Molecular Formula: C10H12Cl2FNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2FNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | RVRVQRPHGLKMOU-FVGYRXGTSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC(=C(C=C1)F)Cl)N.Cl |

| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride belongs to the class of halogenated amino acid esters. Its molecular formula is C₁₀H₁₂Cl₂FNO₂, with a molecular weight of 268.11 g/mol . The compound’s IUPAC name, (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, reflects its chiral center at the second carbon and the substitution pattern on the phenyl ring. The (2S) configuration ensures stereospecific interactions in biological systems, a critical factor in its pharmacological activity.

The structural features include:

-

A 3-chloro-4-fluorophenyl group contributing to lipophilicity and electronic effects.

-

A methyl ester moiety enhancing metabolic stability.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The fluorine and chlorine atoms produce distinct signals in ¹⁹F-NMR and ³⁵Cl-NMR, respectively, while the methyl ester group appears as a singlet in ¹H-NMR (~3.7 ppm) . High-resolution MS confirms the molecular ion peak at m/z 268.11, consistent with its formula.

Synthesis and Production Techniques

Asymmetric Synthesis Strategies

The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride employs asymmetric catalysis to achieve the desired (2S) configuration. A common route involves:

-

Friedel-Crafts alkylation of 3-chloro-4-fluorobenzene with a chiral glycine equivalent.

-

Esterification using methanol under acidic conditions.

-

Salt formation with hydrochloric acid to enhance stability.

Industrial-scale production utilizes continuous flow reactors to optimize yield (typically >85%) and minimize racemization. Purification via recrystallization or chromatography ensures >98% enantiomeric excess.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | Chiral palladium complex | 92% enantioselectivity |

| Reaction Temperature | 25°C | Minimal degradation |

| Purification Method | Column chromatography | 99% purity |

Stability and Solubility Profiles

Degradation Pathways

The compound is stable under ambient conditions but undergoes hydrolysis in aqueous solutions (pH > 8) to form the free amino acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Solubility Enhancements

The hydrochloride salt increases solubility in water (>50 mg/mL) compared to the free base (<5 mg/mL). Co-solvents like propylene glycol further enhance solubility to 120 mg/mL .

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Avoid ingestion |

| Skin Irritation | 2 | Wear protective gloves |

| Eye Irritation | 2 | Use safety goggles |

Regulatory Status

As of 2025, the compound remains classified for research use only. No regulatory approvals for therapeutic use have been granted, though preclinical data support further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume